N-(2,5-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. Key structural features include:
- Position 3: A 3-methoxyphenyl substituent, introducing electron-donating properties.
- Position 2: A sulfanyl acetamide side chain linked to an N-(2,5-dimethylphenyl) group, contributing to steric bulk and lipophilicity.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-14-7-8-15(2)19(11-14)24-20(27)13-31-23-25-18-9-10-30-21(18)22(28)26(23)16-5-4-6-17(12-16)29-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOVJMWZHRSTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a molecular formula of C27H27N3O3S2 and a molecular weight of 493.65 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 2-acetamido-5-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine derivatives with various aryl sulfides. The synthetic routes often employ methods such as the Gewald reaction or Dimroth rearrangement to create the thieno-pyrimidine framework.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : Compounds with thieno[2,3-d]pyrimidine structures have shown activity against various Gram-positive and Gram-negative bacteria. In vitro studies have determined minimum inhibitory concentrations (MIC) for several derivatives, indicating their potential as antibacterial agents against strains like Escherichia coli and Staphylococcus aureus .
- Antifungal Properties : Some derivatives have also been evaluated for antifungal activity against common pathogens such as Candida albicans, showing promising results.
Anticancer Activity
The anticancer potential of thieno[2,3-d]pyrimidine derivatives has been extensively studied:
- Cell Line Studies : Compounds similar to this compound have been tested against various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). IC50 values indicate that certain derivatives can inhibit cell proliferation effectively .
The proposed mechanism for the biological activity of these compounds often involves the inhibition of key enzymes or pathways critical for microbial growth or cancer cell proliferation. For example:
- Enzyme Inhibition : Many thieno-pyrimidine derivatives act by inhibiting enzymes involved in DNA synthesis or repair mechanisms in bacteria and cancer cells.
- Apoptosis Induction : Some studies suggest that these compounds may induce apoptosis in cancer cells through intrinsic pathways.
Structure-Activity Relationships (SAR)
The efficacy of this compound can be attributed to specific structural features:
| Feature | Importance |
|---|---|
| Thieno[2,3-d]pyrimidine Core | Essential for biological activity |
| Substituents on Phenyl Rings | Influence potency and selectivity against targets |
| Sulfanyl Group | Enhances solubility and bioavailability |
Case Studies
- Antibacterial Evaluation : A study evaluated a series of thieno-pyrimidine derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing that modifications at the 5-position significantly enhanced activity .
- Anticancer Assessment : In another study focusing on breast cancer cell lines (MDA-MB-231), several derivatives were synthesized and tested for cytotoxicity. Results indicated that compounds with electron-withdrawing groups exhibited higher potency due to enhanced interaction with cellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical comparisons with related thienopyrimidine derivatives:
Key Structural and Functional Insights:
Core Modifications: The cyclopenta-fused core in enhances rigidity and may influence binding to hydrophobic pockets in biological targets .
Substituent Effects :
- Electron-Donating Groups : Methoxy substituents (e.g., 3-methoxyphenyl in the target compound, 4-methoxyphenyl in ) improve solubility but may reduce metabolic stability .
- Electron-Withdrawing Groups : Chloro () and trifluoromethyl () substituents increase lipophilicity and may enhance target affinity .
- Aromatic Substituents : Difluorophenyl () and dichlorophenyl () groups introduce steric and electronic effects critical for receptor interactions .
Melting points vary widely (160–232°C), influenced by crystallinity and intermolecular interactions (e.g., hydrogen bonding in ) .
Synthetic Approaches :
Q & A
Q. What are the critical steps in synthesizing this thieno[3,2-d]pyrimidine derivative, and how are reaction conditions optimized?
The synthesis involves a multi-step process:
- Core Formation : Construct the thieno[3,2-d]pyrimidin-2-yl scaffold via cyclization of thiophene and pyrimidine precursors under reflux conditions in polar solvents like ethanol or DMSO .
- Substituent Introduction : Introduce the 3-methoxyphenyl group via nucleophilic substitution or coupling reactions, requiring catalysts like palladium or copper .
- Sulfanyl-Acetamide Linkage : Attach the sulfanyl-acetamide moiety using thiourea derivatives and acetic anhydride, with reaction times and temperatures (60–80°C) critical for yield optimization .
- Purification : Employ column chromatography or recrystallization in ethanol/water mixtures to isolate the final compound (>95% purity) .
Methodological Tip : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and confirm intermediates via -NMR (e.g., δ 10.10 ppm for NHCO in acetamide groups) .
Q. How is structural integrity confirmed for this compound?
Key techniques include:
- Spectroscopy :
-
- and -NMR to verify substituent positions (e.g., methylphenyl protons at δ 2.19 ppm, thieno ring protons at δ 6.01 ppm) .
-
IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm) .
- Mass Spectrometry : High-resolution MS (e.g., [M+H] at m/z 475.58) confirms molecular weight .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-S bond at ~1.78 Å) and packing interactions (e.g., π-π stacking of aromatic rings) .
Data Contradiction Note : Discrepancies in melting points (e.g., 230°C vs. 228°C) may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) for resolution .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity optimization?
- Substituent Variation : Replace methoxy groups with halogens (e.g., Cl in CAS 27375549) to enhance target binding affinity .
- Scaffold Modification : Compare thieno[3,2-d]pyrimidine derivatives with pyrrolo[3,2-d]pyrimidines to assess ring size impact on bioactivity .
- Pharmacokinetic Profiling : Measure lipophilicity (logP) via HPLC to correlate methoxy group placement (para vs. meta) with membrane permeability .
Case Study : Analogues with 4-chlorophenyl substitutions (e.g., C23H20ClN3O2S) show 3x higher anticancer activity (IC = 1.2 µM) than the parent compound, linked to improved DNA intercalation .
Q. How can mechanistic pathways of biological activity be elucidated?
- In Vitro Assays :
-
Kinase Inhibition : Screen against EGFR or VEGFR2 using fluorescence polarization assays .
-
Apoptosis Markers : Quantify caspase-3 activation via Western blot in treated cancer cell lines (e.g., MCF-7) .
- Molecular Docking : Simulate binding to ATP pockets (e.g., EGFR PDB: 1M17) using AutoDock Vina, focusing on sulfanyl-acetamide H-bonding with Lys721 .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS to identify oxidation hotspots (e.g., methoxy → hydroxyl conversion) .
Contradiction Alert : Discrepancies between in silico predictions and experimental IC values may arise from solvent effects (DMSO vs. aqueous buffers), necessitating free-energy perturbation (FEP) simulations .
Q. What experimental designs address low yield in large-scale synthesis?
- Flow Chemistry : Use continuous flow reactors to optimize exothermic steps (e.g., cyclization) and reduce byproducts .
- Catalyst Screening : Test Pd/XPhos vs. CuI/1,10-phenanthroline for Suzuki-Miyaura coupling efficiency (yield improvement from 45% to 72%) .
- DoE Approach : Apply factorial design to variables (temperature, solvent ratio, catalyst loading) and model interactions via response surface methodology (RSM) .
Failure Analysis : Low yields (<30%) often result from moisture-sensitive intermediates; use molecular sieves or anhydrous solvents in thiourea coupling steps .
Methodological Resources
- Synthetic Protocols : Refer to PubChem CID 877653-77-5 for validated reaction conditions .
- Spectroscopic Data : Cross-reference NMR shifts with analogous compounds in the Cambridge Structural Database (CSD Entry: ARARUI) .
- Biological Assays : Follow NIH/NCATS guidelines for kinase inhibition assays to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
